N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
The compound N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a heterocyclic derivative featuring:
- A thieno[3,2-d]pyrimidine core with 2,4-dioxo functionality.
- A 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain.
- A cyclohexanecarboxamide group substituted with a benzyl group.
Properties
CAS No. |
931313-87-0 |
|---|---|
Molecular Formula |
C33H36FN5O4S |
Molecular Weight |
617.74 |
IUPAC Name |
N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41) |
InChI Key |
PYNVTUQRJVWGJL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The compound features a multi-functional structure with various pharmacophores that contribute to its biological activity. The presence of the piperazine moiety and the fluorinated aromatic ring are particularly noteworthy due to their roles in enhancing receptor binding and pharmacokinetic profiles.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its cytotoxicity against human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain modifications to the compound significantly enhanced its efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl derivative | HL-60 | 0.22 |
| N-benzyl derivative | A549 | 0.34 |
| N-benzyl derivative | MDA-MB-231 | 0.41 |
These IC50 values suggest that the compound exhibits moderate to excellent cytotoxicity, outperforming standard chemotherapeutics like sorafenib in some cases .
The mechanism by which N-benzyl derivatives exert their anticancer effects appears to involve the induction of apoptosis through the activation of specific signaling pathways. Research indicates that these compounds can inhibit key proteins involved in cell proliferation and survival, such as PD-L1 and PD-1 interactions, which are critical in cancer immune evasion .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Leukemia Treatment : A study involving HL-60 cells showed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
- Lung Cancer Research : In A549 cells, the compound was shown to disrupt mitochondrial membrane potential, leading to cell death through intrinsic apoptotic pathways.
- Breast Cancer Analysis : In MDA-MB-231 cells, the compound's ability to inhibit cell migration was noted, suggesting potential applications in preventing metastasis.
Additional Biological Activities
Beyond anticancer properties, preliminary data suggest that N-benzyl derivatives may also exhibit:
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidine Derivatives
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (CAS 932344-65-5)
- Structural Differences : The benzyl group replaces the 4-fluorophenylpiperazine moiety in the target compound.
- Altered receptor binding: Benzyl groups may favor hydrophobic interactions, while fluorophenylpiperazine enhances selectivity for serotonin or dopamine receptors .
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
- Structural Differences: A piperidinecarboxamide replaces the cyclohexanecarboxamide, and a 3-methylphenyl group is present on the thienopyrimidine core.
- Impact :
Piperazine-Containing Analogs
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides
- Structural Differences : The 2,3-dichlorophenyl group replaces the 4-fluorophenyl group.
- Reported as high-affinity D3 receptor antagonists, suggesting the target compound may share similar neurological applications .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
- Structural Differences: A benzoxazinone core replaces the thienopyrimidine.
- Impact: Benzoxazinones exhibit distinct π-π stacking interactions compared to thienopyrimidines, altering binding kinetics . Lower molecular weight (410.18 g/mol vs. ~600 g/mol for the target compound) may improve bioavailability .
Key Data Tables
Table 1: Structural and Physical Properties
*LogP values estimated based on substituent contributions.
Table 2: Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
